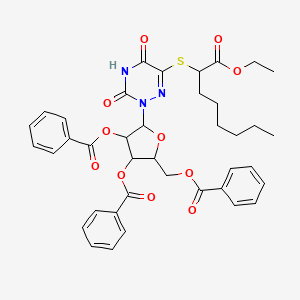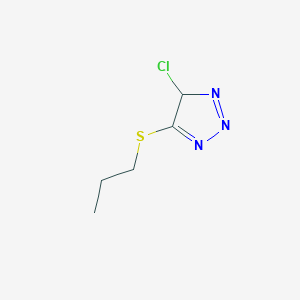![molecular formula C10H13ClN4O2S B12918628 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-08-9](/img/structure/B12918628.png)
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorine atom, and a sulfonamide group attached to the imidazopyridazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the functionalization of the imidazopyridazine core. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective metalations at specific positions on the imidazopyridazine ring can be achieved using bases such as TMP2Zn·2MgCl2·2LiCl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce additional functional groups.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic additions.
TMP2Zn·2MgCl2·2LiCl: Employed for regioselective metalations.
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of the imidazopyridazine core, which can be further functionalized for specific applications .
科学的研究の応用
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drug candidates with potential therapeutic properties.
Agrochemical Research: The compound is investigated for its potential use in developing new agrochemicals with improved efficacy and safety profiles.
Biological Studies: It is used in various biological assays to study its effects on different biological targets and pathways.
作用機序
The mechanism of action of 6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another imidazopyridazine derivative with similar structural features.
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: A related compound with different substituents on the imidazopyridazine core.
Uniqueness
6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to the presence of the butyl group and sulfonamide moiety, which confer distinct physicochemical properties and potential biological activities. These features make it a valuable scaffold for the development of new compounds with diverse applications .
特性
CAS番号 |
570416-08-9 |
|---|---|
分子式 |
C10H13ClN4O2S |
分子量 |
288.75 g/mol |
IUPAC名 |
6-butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C10H13ClN4O2S/c1-2-3-4-7-5-6-8-13-9(11)10(15(8)14-7)18(12,16)17/h5-6H,2-4H2,1H3,(H2,12,16,17) |
InChIキー |
REKVRSPBDCSJQX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


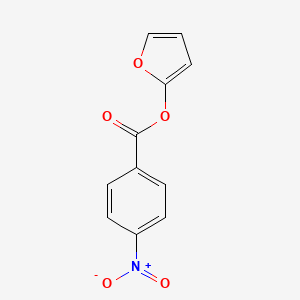
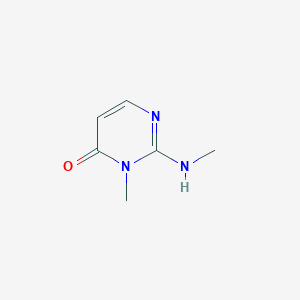

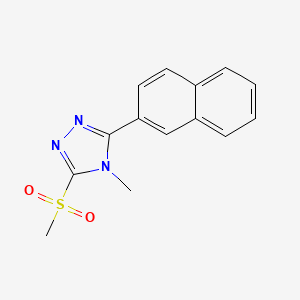
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)


